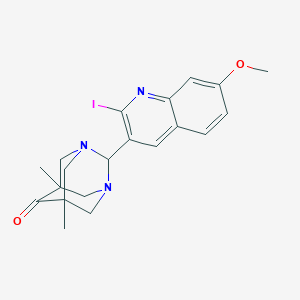
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one is a useful research compound. Its molecular formula is C20H22IN3O2 and its molecular weight is 463.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one , with the CAS number 1573548-18-1 , is a member of the diazaadamantane family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H24I N3O |
| Molecular Weight | 449.3 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the iodo and methoxy groups on the quinoline moiety. The synthetic route may include:
- Formation of the Quinoline Ring : Utilizing appropriate precursors to construct the quinoline framework.
- Iodination : Introducing the iodine atom at the 2-position of the quinoline.
- Diazaadamantane Core Construction : Synthesizing the diazaadamantane structure through cyclization reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially affecting cellular responses.
Pharmacological Studies
Recent studies have highlighted several pharmacological effects:
- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. The presence of iodine and methoxy groups may enhance this activity.
- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial effects against bacterial strains.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar quinoline derivatives. Results indicated that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cells (MCF-7).
Study 2: Antimicrobial Activity
Another research article explored the antimicrobial effects of iodine-containing quinolines. The findings revealed that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic application in treating infections.
Propiedades
IUPAC Name |
2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRCSZWNZCALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













